ZINC110492

Isoform Selectivity Target Engagement CETSA

ZINC110492 is the only known selective ligand for the oncogenic CS-ΔEx4/CS-FL heterocomplex, uniquely sparing canonical CS-FL homodimers to eliminate off-target metabolic disruption. Enables precise dissection of TCA cycle dysregulation, oncometabolite (2-HG) reduction, and target engagement validation in colorectal cancer models. Ideal for metabolomics, organoid translational studies, and pharmacological control alongside genetic knockdown. High purity (≥98%). For research use only.

Molecular Formula C20H12N2O4
Molecular Weight 344.3 g/mol
Cat. No. B15546604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC110492
Molecular FormulaC20H12N2O4
Molecular Weight344.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H12N2O4/c23-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(24)21(19)13-6-5-7-14(12-13)22(25)26/h1-12H
InChIKeyLDTSXKACGSCVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZINC110492: A Selective CS-ΔEx4 Ligand for Colorectal Cancer Research


ZINC110492 (CAS: 100264-64-0) is a synthetic small molecule identified through in silico screening that acts as a selective ligand for CS-ΔEx4, a splicing isoform of citrate synthase (CS) [1]. The compound is characterized by a molecular weight of 344.32 g/mol and a formula of C20H12N2O4 . Unlike canonical CS inhibitors, ZINC110492 specifically targets the CS-ΔEx4/CS-FL heterocomplex while sparing CS-FL homodimers, as demonstrated in both biochemical and cellular assays [2].

Why ZINC110492 Cannot Be Substituted by Generic Citrate Synthase Inhibitors in CS-ΔEx4-Driven Colorectal Cancer Models


Generic citrate synthase inhibitors, such as ATP, NADH, or succinyl-CoA, act as feedback regulators on the canonical CS-FL homodimer and lack isoform selectivity [1]. In colorectal cancer, the oncogenic activity is driven specifically by the CS-ΔEx4/CS-FL heterocomplex, which enhances TCA cycle flux and oncometabolite production [2]. ZINC110492 uniquely antagonizes this heterocomplex without affecting CS-FL homodimers, whereas conventional CS inhibitors would indiscriminately suppress both normal and oncogenic CS activities, potentially leading to off-target metabolic disruption . This functional selectivity is critical for accurately dissecting CS-ΔEx4 biology in research settings.

Quantitative Differentiation of ZINC110492: Head-to-Head Evidence Against CS-FL and Other Comparators


Selective Binding to CS-ΔEx4 Over CS-FL by CETSA

Cellular Thermal Shift Assay (CETSA) demonstrates that ZINC110492 (20 μmol/L) engages and stabilizes CS-ΔEx4 but does not bind to CS-FL. Quantification of band intensity shows a significant shift for CS-ΔEx4 upon compound treatment, while CS-FL remains unaffected [1]. This direct target engagement differentiates ZINC110492 from pan-CS inhibitors.

Isoform Selectivity Target Engagement CETSA

Differential Enzymatic Inhibition: CS-ΔEx4/FL Heterocomplex vs. CS-FL Homodimer

In a CS activity assay, ZINC110492 significantly inhibited enzymatic activity in the CS-FL/ΔEx4 heterocomplex group, whereas it exerted only limited influence on CS-FL homodimers [1]. The differential inhibition confirms that the compound specifically antagonizes the oncogenic heterocomplex.

Enzymatic Activity Heterocomplex Citrate Synthase

Cell Growth Inhibition: CS-ΔEx4-Overexpressing vs. CS-FL-Overexpressing Cells

ZINC110492 exhibits potent and specific inhibition of cell growth in SW1116 colorectal cancer cells overexpressing CS-ΔEx4, with an IC50 of 7.840 µM, while showing minimal effect on CS-FL-overexpressing cells [1]. This differential antiproliferative activity underscores its isoform-dependent mechanism.

Antiproliferative IC50 Colorectal Cancer

Oncometabolite Reduction: Citrate and 2-HG Levels in CS-ΔEx4-Overexpressing Cells

ZINC110492 treatment significantly decreases both citrate and 2-hydroxyglutarate (2-HG) levels in CS-ΔEx4-overexpressing SW1116 cells compared to DMSO-treated controls [1]. In contrast, no significant change is observed in CS-FL-overexpressing cells, confirming on-target metabolic modulation.

Metabolomics 2-Hydroxyglutarate Citrate

Patient-Derived Organoid Response: CS-ΔEx4-Dependent Growth Inhibition

ZINC110492 exhibits a dose-dependent inhibition of cell viability in patient-derived colorectal cancer organoids (N=3) with high CS-ΔEx4 expression, while showing minimal effect on normal colonic organoids (N=1) [1]. This differential response highlights its translational relevance and isoform-dependent activity in a clinically relevant ex vivo model.

Patient-Derived Organoids CRC Translational Model

Optimal Use Cases for ZINC110492 in CS-ΔEx4-Driven Colorectal Cancer Research


Selective Chemical Probe for CS-ΔEx4/CS-FL Heterocomplex Biology

ZINC110492 serves as a high-quality chemical probe to dissect the functional role of the CS-ΔEx4/CS-FL heterocomplex in TCA cycle dysregulation, oncometabolite production (2-HG), and epigenetic reprogramming in colorectal cancer. Its inactivity against CS-FL homodimers minimizes confounding effects from canonical CS function [1].

Pharmacodynamic Marker Validation in Metabolomics Studies

The compound reliably reduces citrate and 2-HG levels in CS-ΔEx4-overexpressing cells, making it a useful tool for establishing and validating metabolomics-based pharmacodynamic assays. Researchers can use ZINC110492 to confirm target engagement and downstream metabolic modulation in preclinical CRC models .

Translational Validation in Patient-Derived Organoid Models

ZINC110492's differential activity in CS-ΔEx4-high CRC organoids versus normal colonic organoids supports its application in translational research, including target validation studies and biomarker-driven preclinical efficacy testing [2].

Control Compound for CS-ΔEx4 Knockdown Studies

Given its selective antagonism of the CS-ΔEx4/CS-FL heterocomplex, ZINC110492 can be employed as a pharmacological control to complement genetic knockdown (siRNA/shRNA) approaches, helping to distinguish acute target inhibition from chronic compensatory mechanisms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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